N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Properties
Molecular Formula |
C15H12N4O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-9(20)17-10-2-4-11(5-3-10)18-13(21)12-8-16-15-19(14(12)22)6-7-23-15/h2-8H,1H3,(H,17,20)(H,18,21) |
InChI Key |
KUHFYZZDOHVYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the microwave-assisted multi-component reaction, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free conditions . This method is advantageous due to its efficiency and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alkane derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancerous processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines and thiadiazole derivatives, such as:
Thiazolopyrimidine derivatives: Known for their anticancer and antimicrobial activities.
Thiadiazole derivatives: Studied for their antimicrobial, antifungal, and antiviral properties.
Uniqueness
N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific structural features and the combination of biological activities it exhibits
Biological Activity
N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core fused with an acetylamino-substituted phenyl group and a carboxamide functional group. The molecular formula is , and it has a molecular weight of approximately 328.35 g/mol. The synthesis typically involves multi-step organic reactions, which may include microwave-assisted synthesis to enhance efficiency and yield .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound shows significant antimicrobial properties against various pathogens. For instance, it has been evaluated against both bacterial and fungal species, demonstrating effective inhibition at low concentrations.
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation in vitro. Structure–activity relationship studies suggest that modifications to the phenyl substituent can enhance its anti-proliferative effects compared to established chemotherapeutics like desferrioxamine .
- Mechanism of Action : While the precise mechanisms are still under investigation, initial findings suggest that the compound interacts with specific molecular targets involved in disease processes. These interactions could potentially modulate pathways related to cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | , |
| Antitumor | Inhibits tumor cell proliferation | |
| Mechanism | Interaction with molecular targets | , |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against eight bacterial and eight fungal species. The compound exhibited minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for bacteria and was particularly effective against certain food-contaminating fungi.
- In Vitro Antitumor Activity : Another investigation focused on the anti-proliferative effects of this compound on various cancer cell lines. Results indicated that it outperformed some conventional treatments in terms of potency, suggesting it may serve as a lead compound for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
